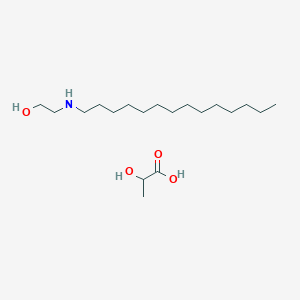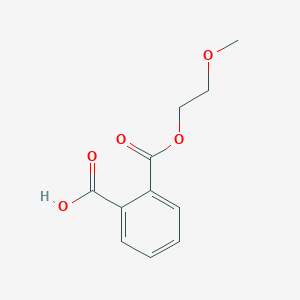
メトキシエチルフタレート
説明
科学的研究の応用
Chemistry: Used as a plasticizer in the production of flexible plastics and as a solvent in certain chemical reactions.
Biology: Investigated for its effects on biological systems, particularly its endocrine-disrupting properties.
Medicine: Studied for its potential toxicological effects and its impact on human health.
Industry: Utilized in the manufacture of cellulose acetate plastics and other polymeric materials.
作用機序
Target of Action
Methoxyethyl phthalate, also known as Bis(2-methoxyethyl) phthalate or DMEP , is a phthalate ester that primarily targets the endocrine system . It is known to interfere with nuclear receptors in various neural structures involved in controlling brain functions . This interaction can lead to the onset of neurological disorders at the intracellular level .
Mode of Action
Methoxyethyl phthalate acts as an endocrine disruptor, affecting the hormone balance of the organism by interacting with hormone synthesis, transport, and metabolism . It can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .
Biochemical Pathways
Phthalates, including Methoxyethyl phthalate, are known to disrupt the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . They interfere with these biochemical pathways and can lead to neurological disorders such as attention-deficit/hyperactivity disorder and autism spectrum disorder .
Pharmacokinetics
DMEP rapidly undergoes hydrolysis to 2-methoxyethanol (2-ME) and mono-2-methoxyethyl phthalate (MMEP) . The rat foetus has little or no ability to hydrolyse DMEP to the monoester, and DMEP injected intravenously is rapidly transferred .
Result of Action
The molecular and cellular effects of Methoxyethyl phthalate’s action are primarily seen in its potential to induce neurological disorders . It can cause dysregulation of the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, leading to neurodevelopmental disorders .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methoxyethyl phthalate. For instance, the presence of other chemicals in the environment could potentially increase the incidence of neurodevelopmental disorders . .
生化学分析
Biochemical Properties
Methoxyethyl phthalate interacts with various biomolecules in biochemical reactions. It has structural similarities with other phthalates, and there are indications of its potential use in similar types of applications
Cellular Effects
Methoxyethyl phthalate can have significant effects on various types of cells and cellular processes. For instance, phthalates have been shown to disrupt metabolism, presumably by interacting with peroxisome proliferator-activated receptors (PPARs)
Molecular Mechanism
The molecular mechanism of Methoxyethyl phthalate involves polar interactions between the polar centers of the phthalate molecule (the C=O functionality) and the positively charged areas of the vinyl chain, typically residing on the carbon atom of the carbon-chlorine bond . This interaction can lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects.
Temporal Effects in Laboratory Settings
Studies on other phthalates have shown a decrease in urinary metabolites excretion over time , suggesting that Methoxyethyl phthalate may exhibit similar temporal effects
Dosage Effects in Animal Models
Research on other phthalates has shown that they can cause alterations in placental morphology, hormone production, vascularization, histopathology, and gene/protein expression
Metabolic Pathways
Methoxyethyl phthalate is likely involved in various metabolic pathways. Phthalates are known to be metabolized in the human body through phase 1 (hydrolysis, oxidation) and phase 2 (conjugation) metabolic processes
Transport and Distribution
Given its structural similarities with other phthalates, it is likely that it interacts with various transporters or binding proteins, influencing its localization or accumulation within cells .
Subcellular Localization
Research on other phthalates suggests that they can aggregate in distinct patterns within various cellular compartments
準備方法
Synthetic Routes and Reaction Conditions: 1,2-Benzenedicarboxylic acid, 1-(2-methoxyethyl) ester is synthesized through the esterification of phthalic anhydride with 2-methoxyethanol. The reaction typically involves heating phthalic anhydride with 2-methoxyethanol in the presence of an acid catalyst such as sulfuric acid. The reaction proceeds as follows: [ \text{C}_6\text{H}_4(\text{CO})_2\text{O} + 2 \text{CH}_3\text{OCH}_2\text{CH}_2\text{OH} \rightarrow \text{C}_6\text{H}_4(\text{COOCH}_2\text{CH}_2\text{OCH}_3)_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of methoxyethyl phthalate involves continuous esterification processes where phthalic anhydride and 2-methoxyethanol are fed into a reactor with an acid catalyst. The reaction mixture is then distilled to remove water and unreacted starting materials, yielding high-purity methoxyethyl phthalate .
Types of Reactions:
Hydrolysis: 1,2-Benzenedicarboxylic acid, 1-(2-methoxyethyl) ester undergoes hydrolysis in the presence of water, especially under acidic or basic conditions, to yield phthalic acid and 2-methoxyethanol.
Oxidation: The compound can be oxidized to form phthalic acid and other oxidation products.
Substitution: 1,2-Benzenedicarboxylic acid, 1-(2-methoxyethyl) ester can undergo nucleophilic substitution reactions where the methoxyethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products:
Hydrolysis: Phthalic acid and 2-methoxyethanol.
Oxidation: Phthalic acid and other oxidation products.
Substitution: Various substituted phthalates depending on the nucleophile used.
類似化合物との比較
1,2-Benzenedicarboxylic acid, 1-(2-methoxyethyl) ester is similar to other phthalate esters such as:
- Diethyl phthalate
- Dimethyl phthalate
- Di-n-butyl phthalate
- Di(2-ethylhexyl) phthalate
Uniqueness: 1,2-Benzenedicarboxylic acid, 1-(2-methoxyethyl) ester is unique due to its specific ester groups, which confer distinct physical and chemical properties. Unlike other phthalates, it has been largely restricted due to its potential health effects, particularly its endocrine-disrupting properties .
特性
IUPAC Name |
2-(2-methoxyethoxycarbonyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-15-6-7-16-11(14)9-5-3-2-4-8(9)10(12)13/h2-5H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFWAKGWMSOVMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)C1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90884912 | |
| Record name | 1,2-Benzenedicarboxylic acid, 1-(2-methoxyethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16501-01-2 | |
| Record name | 1-(2-Methoxyethyl) 1,2-benzenedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16501-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mono(2-methoxyethyl) phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016501012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenedicarboxylic acid, 1-(2-methoxyethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Benzenedicarboxylic acid, 1-(2-methoxyethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6H-[1,3]Dioxolo[4,5-e]indole](/img/structure/B96537.png)
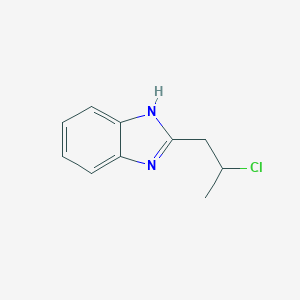
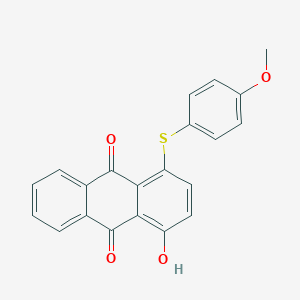
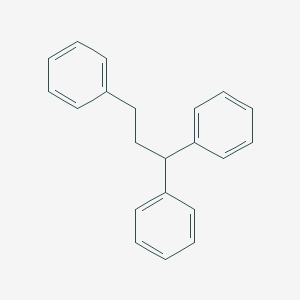
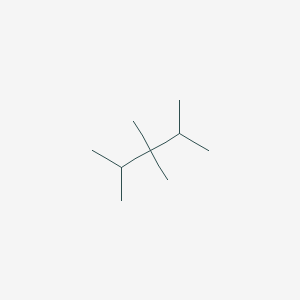

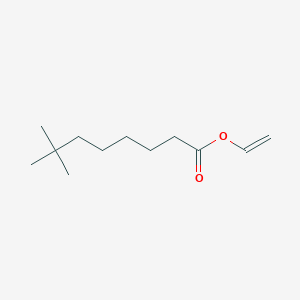
![3-Amino-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B96546.png)
![N-[(Z)-[(E)-but-2-enylidene]amino]propan-2-amine](/img/structure/B96551.png)

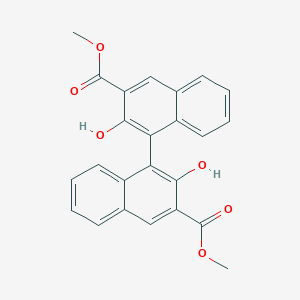

![4-[(E)-2-nitroprop-1-enyl]phenol](/img/structure/B96557.png)
